molecular formula C3H11GeO5 B15460931 Pubchem_13210179 CAS No. 61193-10-0

Pubchem_13210179

Cat. No.: B15460931
CAS No.: 61193-10-0
M. Wt: 199.75 g/mol
InChI Key: LZIZCRNBBGNAJO-UHFFFAOYSA-N
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Description

Identification and Nomenclature of THGP

3-(Trihydroxygermyl)propanoic acid, abbreviated as THGP, is an organogermanium compound. smolecule.comevitachem.com Its chemical structure consists of a propanoic acid backbone attached to a trihydroxygermyl group (-Ge(OH)3). This unique combination of an organic acid and a germanium moiety bestows upon it distinct chemical characteristics. The compound is also referred to as THGPA. acs.orgacs.org

Below is a table summarizing the key identifiers for 3-(Trihydroxygermyl)propanoic acid:

IdentifierValue
IUPAC Name 3-(trihydroxygermyl)propanoic acid
Molecular Formula C3H7GeO5
Molecular Weight 199.75 g/mol
PubChem CID 13210179
Canonical SMILES C(CGe(O)O)C(=O)O
InChI Key LZIZCRNBBGNAJO-UHFFFAOYSA-N

The data in this table is compiled from various chemical databases and research articles. smolecule.comjst.go.jp

Relationship to Poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) as a Hydrolysis Product

THGP is intrinsically linked to Poly-trans-[(2-carboxyethyl)germasesquioxane], a water-soluble organogermanium polymer commonly known as Ge-132. acs.orgresearchgate.net In aqueous environments, Ge-132 undergoes hydrolysis, breaking down into its monomeric form, which is 3-(trihydroxygermyl)propanoic acid. acs.orgresearchgate.netscirp.org This conversion is a crucial aspect of the chemistry of Ge-132, as the biological and chemical activities attributed to the polymer are often mediated by its hydrolysis product, THGP. researchgate.netscirp.org The hydrolysis process essentially transforms the polymeric structure of Ge-132 into individual, water-soluble molecules of THGP. acs.orgscirp.org

The synthesis of Ge-132 itself involves the hydrolysis of 3-(trichlorogermyl)propanoic acid (TCGPA), which then polymerizes upon drying to form Ge-132. acs.org This polymer can then be hydrolyzed back to THGP when dissolved in water. acs.org

Overview of Academic Research Trajectories for Organogermanium Compounds

The field of organogermanium chemistry has seen a growing interest from researchers across various disciplines. booktopia.com.auwiley-vch.de Discovered relatively late in the history of chemistry, germanium and its organic derivatives have found applications in diverse technological and medical fields. booktopia.com.auwiley-vch.de Academic research into organogermanium compounds encompasses a wide spectrum, from fundamental studies of their synthesis, structure, and bonding to the exploration of their practical applications. booktopia.com.auwiley-vch.de

Key areas of research include:

Synthesis and Characterization: A significant portion of research focuses on developing new methods for creating organogermanium compounds and characterizing their physical and chemical properties. researchgate.netresearchgate.net

Reaction Mechanisms: Understanding the mechanisms of reactions involving organogermanium compounds, including single electron transfer (SET) reactions, is an active area of investigation. researchgate.net

Material Science: Organogermanium compounds are being explored for their potential use in the development of new materials, including polymers and nanomaterials. booktopia.com.auresearchgate.net

Medicinal Chemistry: There is a notable interest in the biological activities of organogermanium compounds, with studies investigating their potential therapeutic applications. booktopia.com.augavinpublishers.com

The research on compounds like THGP and Ge-132 is part of this broader effort to understand and utilize the unique properties of organogermanium compounds for a variety of scientific and technological advancements. booktopia.com.auwiley-vch.de

Properties

CAS No.

61193-10-0

Molecular Formula

C3H11GeO5

Molecular Weight

199.75 g/mol

InChI

InChI=1S/C3H5GeO2.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H,5,6);3*1H2

InChI Key

LZIZCRNBBGNAJO-UHFFFAOYSA-N

Canonical SMILES

C(C[Ge])C(=O)O.O.O.O

Origin of Product

United States

Synthetic Methodologies and Derivation Pathways of Thgp

Hydrolysis of Ge-132 to Yield THGP

Ge-132, known formally as poly-trans-[(2-carboxyethyl)germasesquioxane] or bis(carboxyethyl)germanium sesquioxide, is a water-soluble organogermanium polymer. acs.orgnih.gov When dissolved in water, it readily undergoes hydrolysis to yield its monomeric and biologically active form, 3-(trihydroxygermyl)propanoic acid (THGP). acs.orgmdpi.comresearchgate.net This conversion is a critical step, as the polymeric structure of Ge-132 transforms into the soluble monomer, THGP. researchgate.netencyclopedia.pub

The hydrolysis of Ge-132 into THGP is a spontaneous reaction in aqueous environments. smolecule.com The efficiency and outcome of this process can be affected by physical conditions such as pH and temperature, which may influence the yield and purity of the final monomeric product. smolecule.com Structural studies have shown that Ge-132 can exist in several polymeric forms, including repagermanium (RGe) and propagermanium (B1678255) (PGe). nih.govencyclopedia.pub These forms exhibit different solubilities in water, which in turn affects the rate and completeness of hydrolysis to THGP. nih.govencyclopedia.pub For instance, PGe is noted for having better water solubility. nih.govencyclopedia.pub Furthermore, transformations between these polymeric structures can be dependent on moisture and temperature. doi.org

Upon dissolution in an aqueous solution, the polymeric structure of Ge-132 breaks down to form the stable, monomeric 3-(trihydroxygermyl)propanoic acid. researchgate.netsmolecule.com This hydrated form is the key resultant product of the hydrolysis. encyclopedia.pub The process is reversible; THGP can be converted back to its trichlorinated intermediate, 3-(trichlorogermyl)propanoic acid (TCGPA), under acidic conditions with concentrated hydrochloride, and then reverted to THGP through hydrolysis. acs.orgacs.org

Conditions Influencing the Hydrolysis Process

Precursor Synthesis of Ge-132

The production of Ge-132 is a well-defined, multi-stage chemical synthesis. It begins with elemental germanium and progresses through the formation of key chlorinated intermediates before the final polymerization.

The initial step in the synthesis of Ge-132 is the production of trichlorogermane (B72276) (HGeCl₃). nih.govencyclopedia.pub In a traditional and established method, ingots of high-purity (over 99.999%) elemental germanium are first milled into a powder. acs.orgacs.org This powdered germanium is then reacted with hydrochloride gas at elevated temperatures to produce trichlorogermane. acs.orgacs.org An alternative and more convenient method has also been developed, which synthesizes trichlorogermane from germanium dioxide (GeO₂), hydrochloric acid (HCl), and hypophosphorous acid (H₃PO₂). nih.gov

The trichlorogermane synthesized in the previous step is then reacted with acrylic acid. acs.orgnih.govencyclopedia.pub This reaction is a regiospecific addition where the trichlorogermyl group (GeCl₃) attaches to the terminal carbon atom of the vinyl group in the acrylic acid molecule. nih.govencyclopedia.pub The product of this hydrogermylation reaction is 3-(trichlorogermyl)propanoic acid (TCGPA). acs.orgencyclopedia.pub

The final step in the synthesis of the precursor is the conversion of 3-(trichlorogermyl)propanoic acid (TCGPA) to Ge-132. This is achieved through a process of hydrolysis and subsequent dehydration or polymerization. acs.orgencyclopedia.pubacs.org The hydrolysis of the trichlorogermyl group in TCGPA, followed by a dehydration-condensation process, results in the formation of the polymeric structure of bis(carboxyethyl)germanium sesquioxide, known as Ge-132. doi.org

Formation of 3-(Trichlorogermyl)propanoic Acid (TCGPA)

Emerging Green Chemistry Approaches for Organogermanium Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organogermanium compounds to enhance efficiency and minimize environmental impact. acs.org These approaches focus on reducing the use of hazardous reagents, employing sustainable catalysts, and improving energy efficiency.

Photocatalysis and Light-Promoted Reactions: Visible-light photocatalysis has emerged as a powerful tool for generating germyl (B1233479) radicals from various precursors like digermanes, hydrogermanes, and acylgermanes under mild conditions. researchgate.netrsc.org These reactions often proceed without the need for transition-metal catalysts. For instance, researchers have developed a light-promoted method for the regioselective germylation of N-arylpropiolamides and aryl alkynoates using Eosin Y as an organic photocatalyst. chemistryviews.org This protocol is noted for its operational simplicity and atom economy. chemistryviews.org Another approach involves the photocatalytic generation of germyl radicals from digermanes, enabling the hydrogermylation of alkenes. acs.org

Sustainable Catalysis: There is a growing focus on replacing expensive and toxic heavy metal catalysts with more abundant and environmentally benign alternatives. Copper and cobalt complexes have shown significant promise in this area. A protocol using inexpensive copper(II) sulfate (B86663) as a catalyst has been developed for the synthesis of tetraalkylgermanes from trimethylgermanium (B74220) bromide and alkyl bromides. Similarly, cobalt-based pincer-type complexes have been used to efficiently catalyze the dehydrogenative coupling or hydrosilylation of alkynylgermanes under mild conditions, providing rapid access to a variety of unsaturated organogermanes. nih.gov

Mechanochemistry: Mechanochemical methods, which involve solvent-free grinding of reagents, represent a significant advance in the green synthesis of organogermanium compounds. A novel protocol demonstrates the preparation of highly pure, bench-stable organogermanium compounds directly from metallic germanium or germanium oxide by grinding them with catecholates or benzoquinones. acs.org This method avoids the use of hazardous reagents like concentrated HCl or Cl₂ typically required for producing germanium chlorides. acs.org

Aqueous Synthesis and Benign Reagents: The synthesis of THGP itself via the hydrolysis of Ge-132 is inherently a green process as it occurs in water, the most environmentally benign solvent. smolecule.comresearchgate.net Furthermore, advancements in the synthesis of the Ge-132 precursor include the use of ascorbic acid (Vitamin C) as a non-toxic reducing agent. google.com In this method, germanium tetrachloride is reacted directly with concentrated hydrochloric acid in the presence of ascorbic acid. This process reduces the amount of concentrated acid needed, shortens reaction times, and avoids the introduction of new metal impurities, yielding a high-purity Ge-132 that is safer for biological applications. google.com

Table 1: Comparison of Green Synthesis Approaches for Organogermanium Compounds

Approach Key Features Catalyst/Reagent Conditions Advantages
Photocatalysis Generation of germyl radicals Eosin Y, tert-butyl hydroperoxide (TBHP) Blue or violet LED light, room temperature Metal-free, atom-economic, mild conditions. chemistryviews.org
Sustainable Catalysis Cross-coupling and hydrosilylation Copper(II) sulfate, Cobalt complexes 60-100 °C Use of cheap, earth-abundant, and less toxic metals. nih.gov
Mechanochemistry Solvent-free synthesis from Ge(0) or GeO₂ Catecholates, Benzoquinones Liquid-assisted grinding (LAG) Avoids hazardous solvents and reagents, high purity. acs.org
Aqueous Synthesis Hydrolysis of precursors Water Spontaneous reaction, pH and temperature dependent Uses water as a solvent, inherently safe process. smolecule.com
Benign Reagents Reduction of GeCl₄ Ascorbic acid N/A Reduces use of strong acids, non-toxic, high purity product. google.com

Production and Purification Techniques

The production of THGP is intrinsically linked to the manufacturing and subsequent hydrolysis of its precursor, Ge-132. The purification techniques are critical at various stages to ensure high purity of the final product.

Industrial Production: The industrial synthesis of Ge-132, the direct precursor to THGP, is a well-defined process. acs.org It starts with high-purity germanium metal, which is converted to 3-(trichlorogermyl)propanoic acid (TCGPA). acs.org This intermediate is then hydrolyzed to form THGP, which subsequently polymerizes upon drying to form Ge-132. acs.orgnih.gov The hydrolysis of Ge-132 to yield THGP occurs readily when Ge-132 is dissolved in water. smolecule.comresearchgate.net The conditions of this hydrolysis, such as pH and temperature, can influence the yield and purity of the resulting THGP. smolecule.com

Purification Techniques: A variety of purification methods are employed for organogermanium compounds, depending on the specific compound and the nature of the impurities.

Crystallization: Recrystallization is a key technique for purifying Ge-132. A method using an ethanol-water solution for recrystallization has been shown to be effective, easy to operate, and low-cost, yielding Ge-132 with higher purity while allowing the solvent to be recycled. google.com Cooling crystallization has also been used to precipitate pure Ge-132 crystals from solution. researchgate.net

Chromatography:

Flash Column Chromatography: This technique is used for purifying various organogermanium compounds, such as alkyltrimethylgermanes, typically using a silica (B1680970) gel stationary phase. However, some organogermanes show instability towards hydrolysis on standard silica, necessitating the use of silanised silica as a stationary phase. chemrxiv.org

Ion Exchange Chromatography: A high-performance ion exchange chromatography method has been developed for the separation and determination of organogermanium compounds like β-carboxyethylgermanium sesquioxide. This method uses a Dionex IonPac AS4A-SC column and a sodium tetraborate (B1243019) eluent, achieving detection limits in the range of 0.025-0.038 mg/L. nih.gov

Extraction: A novel and highly efficient extraction method has been developed for quantifying THGPA in biological matrices like plasma. This method is based on a reversible chemical conversion. THGPA is converted to the more organic-soluble TCGPA under acidic conditions using concentrated hydrochloride, allowing for extraction with chloroform. The TCGPA is then converted back to THGPA by hydrolysis. acs.orgacs.orgnih.gov This technique achieves an impressive extraction recovery of approximately 100%. acs.orgnih.gov

Table 2: Purification and Analysis Data for THGP and Related Compounds

Technique Compound Matrix/Solvent Key Parameters Outcome/Efficiency
Reversible Chemical Extraction THGPA Rat Plasma Conversion to TCGPA with HCl, extraction with chloroform, back-hydrolysis. Extraction Recovery: ~100%; Overall Process Efficiency: 88-91%. acs.orgacs.org
Ethanol-Water Recrystallization Ge-132 Ethanol/Water N/A High purity product, recyclable solvent, shortened preparation time. google.com
Ion Exchange Chromatography β-carboxyethylgermanium sesquioxide Aqueous Dionex IonPac AS4A-SC column, Sodium tetraborate eluent. Detection Limit (as Ge): 0.025 mg/L. nih.gov
Cooling Crystallization Ge-132 De-NaOH solution Cooling of the solution after electrodialysis. Precipitated crystals found to be pure by AAS and HPLC analysis. researchgate.net

Molecular Structure, Chemical Interactions, and Complexation Dynamics of Thgp

Structure of the Trihydroxygermyl Moiety and Propanoic Acid Backbone

The molecular structure of THGP is characterized by a propanoic acid backbone to which a trihydroxygermyl group (-Ge(OH)3) is attached. smolecule.comevitachem.com This unique combination of a carboxylic acid function and a germanium center with three hydroxyl groups confers upon THGP its distinctive chemical reactivity. smolecule.com The germanium atom in THGP is capable of forming complexes, and its coordination number can vary depending on the pH of the solution. nih.gov In aqueous solutions, the propanoic acid side chain's carboxylate anion can interact with the vacant d-orbital of the germanium atom, leading to the formation of a pentacoordinate trihydroxygermanium form. jst.go.jp This structure is crucial for its subsequent reactions with cis-diol compounds. jst.go.jp

Complexation with Cis-Diol Containing Biomolecules

A defining characteristic of THGP is its ability to form complexes with molecules that possess a cis-diol structure, which consists of two hydroxyl groups on adjacent carbon atoms in a cis configuration. researchgate.netresearchgate.net This interaction typically occurs through a dehydration reaction between the trihydroxygermyl group of THGP and the cis-diol group of the biomolecule. mdpi.com Nuclear magnetic resonance (NMR) studies have been instrumental in demonstrating the formation of these complexes with a variety of physiologically important compounds. researchgate.netnih.gov

Interaction with Adenosine (B11128) Triphosphate (ATP)

THGP can specifically interact with adenosine triphosphate (ATP) to form a complex. mdpi.com This interaction is significant as extracellular ATP can act as a danger signal, and its regulation is crucial for cellular health. mdpi.com The complexation of THGP with ATP has been shown to suppress inflammasome activity in an ATP-dependent manner. mdpi.comdntb.gov.ua For instance, THGP was found to be more effective at suppressing IL-1β secretion when stimulated with ATP compared to BzATP, an ATP analog. mdpi.com It is believed that by forming a complex with ATP, THGP can modulate ATP-mediated cellular signaling. nih.govtandfonline.com However, research suggests that the interaction between THGP and ATP is weaker than its interaction with adenosine. mdpi.com

Complex Formation with Adenosine

THGP also forms a complex with adenosine, another molecule possessing a cis-diol structure. researchgate.netmdpi.com This complexation has been shown to have anti-inflammatory effects by inhibiting the degradation of adenosine. mdpi.comnih.gov By preventing adenosine's breakdown, THGP allows adenosine signaling to remain active, which can suppress inflammatory responses. mdpi.comnih.gov This mechanism is distinct from the ATP-dependent pathway and highlights the broad-spectrum potential of THGP in modulating inflammatory processes. dntb.gov.uanih.gov The formation of the THGP-adenosine complex has been demonstrated to reduce the expression of proinflammatory cytokines. mdpi.com

Binding to Saccharides (e.g., Glucose, Fructose (B13574), Lactose (B1674315), Lactulose)

THGP has the ability to interact with various saccharides that contain diol groups. nih.gov Quantitative assessments using NMR spectroscopy have revealed that THGP preferentially binds to saccharides with cis-diol groups over those with trans-diol groups. nih.gov The affinity of THGP for monosaccharides is higher for ketoses (like fructose) than for aldoses (like glucose). nih.govnih.gov This is attributed to the higher content of cis-diol moieties in fructose. nih.gov In fact, the complex formation ability of THGP with fructose is reportedly 40-fold higher than with glucose. nih.gov THGP also enhances the alkaline isomerization of glucose to fructose and lactose to lactulose (B1674317), in part by forming a stabilizing complex with the enediol intermediate. nih.gov

Interactions with Catecholamines (e.g., Adrenaline, Noradrenaline)

THGP can form complexes with catecholamines such as adrenaline (epinephrine) and noradrenaline, which are vital signaling molecules in mammals. nih.govtandfonline.com A single crystal structure analysis has confirmed the formation of a complex between THGPA (a hydrolysate of Ge-132) and catecholamines. nih.govtandfonline.com This interaction has the potential to modify cis-diol-mediated cell-to-cell signaling. nih.govtandfonline.com For example, at high concentrations, THGP has been shown to inhibit the calcium influx in normal human epidermal keratinocytes that is caused by adrenaline. nih.govtandfonline.com

Complexation with 3,4-Dihydroxy-L-Phenylalanine (L-DOPA)

THGP can form a complex with L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to melanin (B1238610) that contains a cis-diol structure in its catechol skeleton. mdpi.comnih.govresearchgate.net The formation of this complex has been confirmed through ¹H-NMR analysis. mdpi.comnih.gov This interaction is significant because it has been shown to inhibit melanin synthesis. mdpi.comnih.gov The mechanism involves THGP interacting with L-DOPA, thereby making it less available for the enzymatic reactions that lead to melanin production. nih.gov This suggests a potential application for THGP in the cosmetic field as a melanogenesis inhibitor. mdpi.comnih.gov

Structural Analysis of THGP Complexes

The three-dimensional arrangement of atoms and molecules is crucial for understanding the function and reactivity of chemical compounds. For 3-(trihydroxygermyl)propanoic acid (THGP), a hydrolysate of the organogermanium compound Ge-132, structural analysis of its complexes provides insight into its interaction with biological molecules. nih.govresearchgate.net Techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the precise architecture and binding characteristics of these complexes.

Single Crystal X-ray Analysis of THGP-Catecholamine Complexes

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. fiveable.me While specific single-crystal X-ray analysis data for THGP-catecholamine complexes are not widely available, extensive research on analogous organogermanium(IV) catecholate complexes offers significant insights. mdpi.comnih.gov Catecholamines, such as epinephrine (B1671497) and norepinephrine, are a class of molecules containing a catechol moiety, making these studies highly relevant.

Studies on organogermanium(IV) catecholates reveal that the germanium atom is typically tetracoordinate, bonded to two oxygen atoms of the catecholate ligand and two organic groups. mdpi.comnih.gov The geometry around the germanium center in these complexes is often a distorted tetrahedron. The solid-state structure of a phosphine-oxide stabilized tetra-coordinated germanium(IV) di-cation shows a spirocyclic geometry. rsc.org

Analysis of various diphenylgermanium(IV) and diethylgermanium(IV) catecholates has established key structural parameters. mdpi.com The Ge–O bond lengths in these tetracoordinate complexes are typically in the range of 1.78 to 1.81 Å, which is shorter than the Ge-O bonds found in related hexacoordinated germanium(IV) bis-catecholates (1.85–1.90 Å). mdpi.com The O–C bonds within the catecholate ligand are consistent with ordinary O-C bonds found in other catecholate complexes. mdpi.com These structural details are fundamental to understanding how THGP might form stable complexes with the catechol moiety of catecholamines.

Table 1: Selected Bond Lengths in Organogermanium(IV) Catecholate Complexes from X-ray Analysis This table presents typical bond lengths observed in single-crystal X-ray diffraction studies of various tetracoordinate organogermanium(IV) catecholate complexes, providing a model for potential THGP-catecholamine structures.

Bond Type Typical Length (Å) Reference
Ge–O 1.78 - 1.81 mdpi.com
Ge-C 1.89 - 1.92 rsc.org
O–C 1.36 - 1.39 mdpi.com
C–C (aromatic) 1.39 - 1.41 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying chemical structures and molecular interactions in solution. nih.gov It is particularly effective for characterizing the binding affinity and dynamics of complexes, such as those formed by THGP. nih.govnih.gov

NMR studies have been crucial in demonstrating that THGP, the hydrolyzed form of Ge-132, interacts with various diol-containing molecules. nih.gov The technique allows for the quantitative assessment of these interactions. nih.govresearchgate.net When THGP forms a complex, new signals can appear in the ¹H NMR spectrum, or existing signals can shift (a phenomenon known as chemical shift perturbation), allowing for the determination of binding constants. nih.govresearchgate.net

A key finding from NMR analysis is the specific complexation of THGP with adenosine 5′-triphosphate (ATP). researchgate.netmdpi.com When THGP and ATP are mixed, new signals are observed in the ¹H-NMR spectrum, confirming the formation of a complex. researchgate.net In contrast, no such complex formation is observed with BzATP, an ATP agonist that lacks the necessary cis-diol structure, highlighting the specificity of the interaction. researchgate.netmdpi.com Similarly, NMR has been used to show that THGP can form complexes with saccharides by binding to their cis-diol groups. nih.gov These studies not only confirm the formation of complexes but also allow for the calculation of complex formation constants, providing a quantitative measure of binding affinity. researchgate.netjst.go.jp

Table 2: Complex Formation Constants for THGP Derivatives with Saccharides Determined by ¹H NMR Spectroscopy This table showcases the binding affinity of a dimethyl derivative of THGP (DM-THGP) with different sugar isomers, highlighting the compound's higher affinity for ketoses over aldoses.

Saccharide Pair Aldose Complex Formation Constant (K_s) (M⁻¹) Ketose Complex Formation Constant (K_s) (M⁻¹) Affinity Ratio (Ketose/Aldose) Reference
Glucose / Fructose Glucose 1.2 Fructose 46 ~40x jst.go.jp
Lactose / Lactulose Lactose 1.8 Lactulose 43 ~24x researchgate.netjst.go.jp

Electrochemical Behavior and Stability of Germanium(IV) Compounds

The electrochemical properties of germanium compounds are dictated by the element's ability to exist in multiple oxidation states, primarily +2 and +4. britannica.com Germanium(IV) compounds are generally more stable and numerous than their germanium(II) counterparts. britannica.com The relative stability of the +4 oxidation state decreases down Group 14, a trend influenced by the inert pair effect. mahidaacademy.org

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds. mdpi.comresearchgate.net Studies on organogermanium(IV) catecholate complexes have shown that their electro-oxidation mechanism involves the sequential formation of mono- and dicationic species. mdpi.comnih.gov The stability of the generated monocations is influenced by both the organic substituents on the germanium atom and the substituents on the catecholate ring. mdpi.comnih.gov Some complexes undergo irreversible oxidation under electrochemical conditions, leading to the formation of unstable products. nih.gov

The electrochemical reduction of Ge(IV) has also been investigated. In some six-coordinate germanium(IV) diketonate complexes, cyclic voltammetry revealed irreversible peaks corresponding to the Ge(IV)/Ge(II) or Ge(II)/Ge(0) reduction couples. nih.gov In other systems, the comproportionation reaction (Ge⁴⁺ + Ge⁰ ⇌ 2Ge²⁺) has been observed, where elemental germanium can react with Ge(IV) ions to form Ge(II). rsc.org This electrochemical behavior is fundamental to the stability and reactivity of germanium compounds in various chemical environments.

Comparative Analysis of Complexation Specificity

The biological and chemical interactions of THGP are largely governed by its specific complexation behavior. A comparative analysis of its binding to various molecules reveals a distinct pattern of specificity.

The most critical factor driving THGP's complexation is the presence of a cis-diol group in the target molecule. nih.govresearchgate.net THGP forms stable complexes with compounds that feature this structural motif, such as certain saccharides and nucleotides. nih.govmdpi.com This specificity was clearly demonstrated in a study comparing ATP and BzATP; THGP formed a complex with ATP, which has a cis-diol on its ribose moiety, but not with BzATP, where one of the diol's hydroxyl groups is blocked. researchgate.netmdpi.comresearchgate.net

Furthermore, THGP exhibits a strong preference for ketoses over aldoses. researchgate.netjst.go.jp ¹H-NMR studies have shown that the affinity of a THGP derivative for fructose is approximately 40 times stronger than for glucose, and its affinity for lactulose is about 24 times stronger than for lactose. jst.go.jpnih.gov This enhanced affinity is attributed to the fact that ketoses like fructose and lactulose have a higher population of conformations containing the favored cis-diol structure. jst.go.jp

The interaction is so specific that THGP can even form a complex with the transient 1,2-enediol intermediate formed during the alkaline isomerization of aldoses to ketoses. nih.gov This ability to bind to the transition state helps to enhance the rate of the isomerization reaction. nih.gov This high degree of structural and conformational specificity underscores the targeted nature of THGP's molecular interactions.

Biological Activities and Cellular Mechanisms of Thgp

Modulation of Inflammatory Responses

THGP has been shown to exert its anti-inflammatory effects through multiple cellular mechanisms. These include the direct inhibition of the inflammasome complex, interference with the NF-κB signaling pathway, and regulation of the expression of various pro-inflammatory cytokines. A key aspect of its function involves the activation of the adenosine-NR4A2 signaling pathway.

Suppression of NF-κB Nuclear Translocation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. wikipedia.orgnih.gov

THGP has been shown to suppress the nuclear translocation of NF-κB in LPS-stimulated THP-1 cells. researcher.lifenih.govmdpi.com By preventing NF-κB from moving into the nucleus, THGP effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes. nih.govmdpi.com This action represents a key component of THGP's anti-inflammatory effects, operating upstream of cytokine production. nih.govmdpi.com

Regulation of Proinflammatory Cytokine Expression (e.g., TNF-α, IL-6 mRNA)

As a downstream consequence of its inhibitory effects on NF-κB translocation, THGP regulates the expression of pro-inflammatory cytokines. nih.govmdpi.com Specifically, THGP has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated THP-1 cells. researcher.lifenih.govmdpi.com Unlike IL-1β, the secretion of IL-6 is not dependent on ATP, and initial studies showed that THGP did not inhibit IL-6 secretion upon stimulation with LPS alone or in combination with ATP. mdpi.com However, further research focusing on the ATP-independent mechanisms revealed that by suppressing NF-κB nuclear translocation, THGP does indeed reduce the mRNA levels of both TNF-α and IL-6. nih.govmdpi.com

The table below summarizes the regulatory effects of THGP on proinflammatory cytokine expression.

CytokineEffect of THGP on mRNA ExpressionCell TypeStimulusReference
TNF-αReducedTHP-1 cellsLPS researcher.lifenih.govmdpi.com
IL-6ReducedTHP-1 cellsLPS researcher.lifenih.govmdpi.com
IL-1βNo effect on mRNA expression with LPS aloneTHP-1 cellsLPS mdpi.com

Role of Adenosine-NR4A2 Signaling Pathway Activation

A distinct anti-inflammatory mechanism of THGP involves the activation of the adenosine-NR4A2 signaling pathway. researcher.lifenih.govmdpi.com This pathway is independent of the ATP-complex formation mechanism. nih.govmdpi.com THGP can form a complex with adenosine (B11128), which inhibits the degradation of adenosine by adenosine deaminase. mdpi.com The resulting increase in adenosine levels leads to the activation of Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2). nih.govmdpi.com

Activated NR4A2, in turn, inhibits the nuclear translocation of NF-κB. mdpi.com This leads to the suppression of TNF-α and IL-6 expression, as well as reduced IL-1β secretion. nih.govmdpi.com Therefore, THGP targets both ATP-dependent and ATP-independent inflammasome activation pathways, showcasing its potential as a broad-spectrum anti-inflammatory agent. researcher.lifenih.gov

Compound Names

AbbreviationFull Name
THGP3-(Trihydroxygermyl)propanoic acid
ATPAdenosine triphosphate
LPSLipopolysaccharide
IL-1βInterleukin-1 beta
IL-6Interleukin-6
TNF-αTumor necrosis factor-alpha
BzATP2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate
NF-κBNuclear factor kappa-light-chain-enhancer of activated B cells
NR4A2Nuclear Receptor Subfamily 4 Group A Member 2
IκBInhibitor of kappa B

Inhibition of Pyroptosis via Caspase-1 Activity Modulation

Tranilast has been identified as a direct inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. mdpi.comembopress.orgnih.govnih.gov Pyroptosis is a pro-inflammatory form of regulated cell death that is dependent on the activation of Caspase-1. frontiersin.orgdovepress.comnih.gov The NLRP3 inflammasome is a critical multiprotein complex that, upon activation, recruits and activates pro-caspase-1, leading to the formation of active Caspase-1. dovepress.comfrontiersin.orgnih.gov

Tranilast exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. mdpi.comnih.govnih.gov This interaction effectively hinders the oligomerization of NLRP3, which is an essential step for the assembly and subsequent activation of the inflammasome complex. embopress.orgnih.govfrontiersin.org By preventing NLRP3 oligomerization, Tranilast acts upstream of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and Caspase-1 activation. embopress.orgnih.gov Consequently, the downstream effects, including the maturation of pro-inflammatory cytokines like IL-1β and the induction of pyroptosis, are suppressed. embopress.orgnih.gov Notably, Tranilast's inhibitory action is selective for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes. mdpi.com

Table 1: Tranilast's Impact on the NLRP3 Inflammasome Pathway

Pathway Component Role in Pyroptosis Effect of Tranilast
NLRP3 Sensor protein that initiates inflammasome assembly. Direct binding and inhibition of oligomerization. mdpi.comembopress.orgnih.gov
ASC Adaptor protein that links NLRP3 to pro-caspase-1. Oligomerization is suppressed as a downstream consequence. embopress.orgnih.gov
Pro-Caspase-1 Inactive precursor of Caspase-1. Activation is blocked due to inhibition of inflammasome assembly. embopress.orgnih.gov
Active Caspase-1 Key enzyme that executes pyroptosis and matures cytokines. Activity is modulated and reduced. embopress.orgdovepress.com

| Pyroptosis | Pro-inflammatory cell death. | Inhibited. |

Impact on Cellular Signaling Pathways

Tranilast influences critical signaling pathways, including those mediated by ATP and G-protein coupled receptors, thereby affecting ion flux and cellular responses.

Extracellular adenosine triphosphate (ATP) can trigger significant calcium (Ca2+) influx by activating purinergic receptors, particularly the ionotropic P2X7 receptor. nih.govmdpi.com This influx of calcium acts as a crucial second messenger, modulating a variety of cellular functions. nih.gov However, overactivation of the P2X7 receptor by high concentrations of ATP can lead to calcium overload and subsequent cell death. nih.gov

Tranilast has been shown to inhibit the P2X7 receptor. frontiersin.org By blocking this receptor, Tranilast can interfere with the signaling cascade initiated by extracellular ATP. This action effectively reduces the ATP-induced influx of calcium ions across the cell membrane, thereby protecting cells from the potentially damaging effects of excessive purinergic signaling. nih.govresearchgate.net

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors, regulating a vast number of physiological processes. usc.galfrontiersin.orgthe-scientist.com While the outline specifies modulation via complexation, the available literature primarily details Tranilast's interaction with certain receptors through direct binding and non-competitive inhibition rather than complexation.

For instance, Tranilast has been found to inhibit the platelet-derived growth factor (PDGF) receptor, which is a receptor tyrosine kinase, not a GPCR. This inhibition occurs in a non-competitive manner, reducing the maximum binding capacity (Bmax) of PDGF-BB to its receptor without significantly affecting the binding affinity (Kd). nih.gov This action leads to the suppression of downstream signaling, including receptor tyrosine autophosphorylation. nih.gov There is also evidence suggesting Tranilast can inhibit signaling via the angiotensin II receptor type 1 (AT1), which is a GPCR. researchgate.net However, the precise mechanism of interaction, specifically whether it involves complexation, is not fully elucidated in the available research. P2Y receptors belong to the GPCR family, but direct evidence of Tranilast modulating them via complexation is not described. frontiersin.org

Interference with ATP-Induced Calcium Influx

Regulation of Metabolic Processes

In the context of metabolic chemistry, the organogermanium compound 3-(trihydroxygermyl)propanoic acid (THGP), which shares the acronym used for Tranilast in this context, plays a significant regulatory role in sugar isomerization.

THGP has been demonstrated to significantly enhance both enzymatic and alkaline isomerization reactions that convert an aldose to a ketose, such as the conversion of glucose to fructose (B13574) or lactose (B1674315) to lactulose (B1674317). nih.govnih.gov The primary mechanism for this enhancement is the formation of a complex with the saccharides. nih.gov Research using 1H-nuclear magnetic resonance analysis has shown that THGP's affinity for ketoses (which are rich in cis-diol structures) is 20 to 40 times stronger than its affinity for the corresponding aldoses. nih.gov By forming a stable complex with the ketose product, THGP shifts the reaction equilibrium toward the ketose side and protects the sugar from degradation in alkaline conditions. nih.govnih.gov

Beyond shifting the reaction equilibrium, THGP also acts as a catalyst in the isomerization process. It has been shown to double the initial reaction rate of alkaline isomerization. nih.govnih.gov This catalytic effect is attributed to its ability to form a complex with and stabilize the transition state of the reaction, specifically the cis-enediol intermediate. nih.govnih.gov The structure of THGP, particularly the electron-accepting nature of its germanium atom, facilitates the formation of a stable conjugated system that lowers the activation energy of the isomerization, earning it the description of an "artificial enzyme-like ligand". nih.gov

Table 2: Catalytic and Enhancement Effects of THGP on Aldose-Ketose Isomerization

Parameter Observation Source
Mechanism Complex formation with saccharides, stabilizing the cis-enediol intermediate. nih.govnih.gov
Affinity 20-40 times stronger affinity for ketoses (e.g., fructose) than aldoses (e.g., glucose). nih.gov
Initial Reaction Rate Approximately 2-fold enhancement in the rate of fructose or lactulose formation. nih.gov
Equilibrium Shifts reaction equilibrium toward the ketose product. nih.gov

| Protection | Protects ketose complex from alkaline decomposition. | nih.gov |

Stabilization of Enediol Transition States

THGP has been shown to enhance the rate of alkaline isomerization of aldoses to ketoses, a reaction that proceeds through a transient 1,2-enediol intermediate. nih.govresearchgate.net The mechanism behind this rate enhancement lies in the ability of THGP to form a stabilizing complex with this enediol transition state. nih.govresearchgate.netnih.gov

Research indicates that THGP has a significant affinity for cis-diol structures, which are stereochemically similar to the planar arrangement of cis-enediols. researchgate.net By forming a complex with the enediol intermediate, THGP effectively lowers the activation energy of the isomerization reaction. nih.govnih.gov This stabilization is thought to occur through dπ-pπ interactions within the cyclic pentacoordinate or hexacoordinate structure of the THGP-enediol complex, which extends the conjugated system of germanium orbitals and enhances the stability of the complex. nih.govjst.go.jp This interaction accelerates the initial kinetics of the reaction, as demonstrated by an approximate two-fold increase in the rate of fructose or lactulose formation from glucose or lactose, respectively, in the presence of THGP. nih.govresearchgate.net

Table 1: Effect of THGP on the Initial Rate of Alkaline Isomerization

ReactionConditionFold Increase in Initial Rate with THGPReference
Glucose to FructoseAlkaline solution~2 nih.govresearchgate.net
Lactose to LactuloseAlkaline solution~2 nih.govresearchgate.net

Immune System Modulation and Cellular Differentiation

THGP demonstrates significant immunomodulatory properties, primarily centered on the activation and differentiation of key immune cells. These activities contribute to its potential as a regulator of the tumor microenvironment.

Induction of Macrophage Polarization (M0 to M1 Phenotype)

THGP has been found to directly induce the differentiation of naive or M0 macrophages into the pro-inflammatory M1 phenotype. nih.govresearchgate.net This polarization is a critical event in the anti-tumor immune response, as M1 macrophages are adept at phagocytosing foreign and cancerous cells and secreting inflammatory cytokines. researchgate.net Studies have shown that long-term culture of RAW 264.7 macrophage-like cells with THGP leads to their differentiation towards an M1 phenotype. nih.gov This process is mediated through the activation of the NF-κB signaling pathway. nih.gov

Activation of Natural Killer (NK) Cells and Macrophages via IFN-γ Activity

The parent compound of THGP, Ge-132, is recognized for its ability to exert antitumor effects by inducing the production of interferon-gamma (IFN-γ). nih.govmdpi.comgavinpublishers.comsrce.hr IFN-γ is a potent cytokine that plays a central role in the activation of both Natural Killer (NK) cells and macrophages. nih.govgavinpublishers.comsrce.hr While the direct induction of IFN-γ by THGP itself is a subject of ongoing investigation, its function as the active hydrolysate of Ge-132 links it to this crucial immunomodulatory pathway. nih.govmdpi.comsrce.hr The IFN-γ-mediated activation of NK cells and macrophages enhances their cytotoxic capabilities against tumor cells. nih.govgavinpublishers.com

Effects on Signal-Regulatory Protein Alpha (SIRP-α) Expression

A key mechanism by which THGP enhances the anti-cancer activity of macrophages is through the suppression of signal-regulatory protein alpha (SIRP-α) expression on the macrophage cell surface. researchgate.net SIRP-α is an inhibitory receptor that, upon binding to its ligand CD47 on other cells, sends a "don't eat me" signal that prevents phagocytosis. researchgate.net Research has demonstrated that long-term treatment of macrophages with THGP leads to a decrease in the expression of SIRP-α. researchgate.net This downregulation of the inhibitory SIRP-α receptor makes macrophages more prone to phagocytose target cells, including cancer cells. researchgate.net

Modulation of CD47 in Cancer Cells

Complementing its effect on SIRP-α in macrophages, THGP also indirectly modulates the expression of CD47 on cancer cells. researchgate.net CD47 is often overexpressed on the surface of various cancer cells, allowing them to evade phagocytosis by macrophages. researchgate.net Studies have shown that conditioned medium from THGP-treated macrophages can lead to a significant decrease in the expression of CD47 on melanoma cells. researchgate.net This reduction of the "don't eat me" signal on cancer cells, coupled with the decreased expression of its receptor on macrophages, creates a synergistic effect that enhances the recognition and engulfment of tumor cells. researchgate.net

Enhancement of Macrophage Phagocytosis

The culmination of THGP's effects on macrophage polarization, SIRP-α expression, and CD47 modulation is a significant enhancement of macrophage phagocytic activity against cancer cells. researchgate.net Co-culture experiments have shown a dramatic increase in the phagocytosis of B16 4A5 melanoma cells by RAW 264.7 macrophages that were pre-treated with THGP. researchgate.net This increased phagocytic capability is a direct consequence of the shift to the M1 phenotype and the disruption of the CD47-SIRP-α inhibitory axis. researchgate.net

Table 2: Cellular Effects of THGP on Immune Modulation

Cellular TargetEffect of THGPDownstream ConsequenceReference
M0 MacrophagesInduction of differentiation to M1 phenotypeEnhanced pro-inflammatory and phagocytic activity nih.govresearchgate.net
NK Cells & MacrophagesLinked to IFN-γ induction by parent compound Ge-132Activation and enhanced cytotoxicity nih.govmdpi.comgavinpublishers.comsrce.hr
MacrophagesDecreased expression of SIRP-αReduced inhibitory signaling for phagocytosis researchgate.net
Cancer CellsIndirectly decreases expression of CD47Increased susceptibility to phagocytosis researchgate.net
MacrophagesIncreased phagocytosis of cancer cellsEnhanced tumor cell clearance researchgate.net

Upregulation of Heme Catabolic Pathway Enzymes

The heme catabolic pathway is a crucial process for the degradation of heme into biliverdin (B22007), iron, and carbon monoxide, a reaction catalyzed by the rate-limiting enzyme heme oxygenase (HO). frontiersin.orgnih.gov This pathway is essential for cellular protection against oxidative stress. frontiersin.org Research indicates that certain organogermanium compounds, from which THGP is derived, can enhance the heme catabolic pathway. Specifically, the hydrolysate of Ge-132, a polymer of THGP, has been shown to upregulate key enzymes in this pathway. researchgate.net This upregulation leads to the production of cytoprotective molecules such as biliverdin and its subsequent product, bilirubin. researchgate.net The activation of this pathway is a key element in the multifunctionality of these compounds, contributing to their antioxidant and anti-inflammatory properties. researchgate.net

The primary enzyme in this pathway, heme oxygenase-1 (HO-1), is inducible by various stimuli, including oxidative stress and its own substrate, heme. nih.gov The products of heme degradation—carbon monoxide, iron (which is then sequestered by ferritin), and biliverdin/bilirubin—all contribute to the protective effects associated with HO-1 activation. frontiersin.org

Regulation of Oxidative Stress Responses

THGP demonstrates notable effects on the regulation of cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Many compounds with structures similar to THGP, such as flavonoids and other polyphenolic compounds, are known for their potent antioxidant and free radical scavenging activities. evitachem.comsmolecule.comphcogj.com These compounds can react with and neutralize stable free radicals. biotech-asia.org The antioxidant capacity is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thus converting them into more stable and less harmful molecules. biotech-asia.org While direct free radical scavenging by THGP itself is not extensively documented in the provided results, its structural class is strongly associated with such activities. evitachem.comsmolecule.com However, one study explicitly states that the protective effect of THGP against ROS-induced cell death is not due to the direct scavenging of ROS, suggesting a different mechanism of action from general antioxidants like ascorbic acid. nih.gov

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov Antioxidants can protect against this process. jacc.orgresearchgate.net Studies on compounds with similar structures to THGP have shown their ability to inhibit lipid peroxidation. jacc.org For instance, certain HMG-CoA reductase inhibitors and calcium channel blockers have been found to inhibit lipid peroxidation, potentially by quenching various radical species. jacc.org While direct evidence for THGP is limited in the search results, its role in mitigating oxidative stress suggests a protective effect against lipid peroxidation. nih.gov This is further supported by the observation that overexpression of certain antioxidant enzymes can attenuate lipid peroxidation under conditions of oxidative stress. nih.gov

Cellular respiration is the metabolic process by which cells generate ATP, with oxygen acting as the final electron acceptor in the electron transport chain. khanacademy.orgmayfieldschools.orgkhanacademy.org The rate of oxygen consumption can be a key indicator of mitochondrial function. nih.gove-dmj.org Research has shown that exposure to certain substances can alter the oxygen consumption rates of mitochondria. nih.govmdpi.com For example, some studies have demonstrated that certain compounds can influence the mitochondrial oxygen consumption rate, which can be indicative of changes in mitochondrial activity and energy metabolism. nih.govmdpi.com While there is no direct data in the provided search results on THGP's specific effect on normalizing cellular oxygen respiration, its influence on mitochondrial function suggests a potential role in this process.

Mitochondria are central to cellular energy production and are also a primary site of ROS generation. romj.orgmdpi.com Mitochondrial dysfunction is linked to increased oxidative stress and various cellular pathologies. romj.orgmdpi.com The function of mitochondria can be assessed by measuring parameters such as mitochondrial membrane potential and oxygen consumption rate. nih.gove-dmj.org Studies have shown that certain compounds can directly impact mitochondrial function. nih.gov For example, the presence of specific receptors on the inner mitochondrial membrane can influence membrane potential and oxygen consumption upon stimulation. nih.govmdpi.com Although direct studies on THGP's comprehensive influence on mitochondrial function are not detailed in the provided results, its involvement in oxidative stress responses points towards an interaction with mitochondrial pathways. nih.gov

Normalization of Cellular Oxygen Respiration

Effects on Cell Proliferation and Differentiation

THGP has been shown to exert significant effects on the processes of cell proliferation and differentiation, particularly in the context of the immune system and cancer.

Research has demonstrated that THGP can induce the differentiation of M0 macrophages into the M1 phenotype. nih.govnih.govresearchgate.net This polarization is mediated through the activation of the NF-κB pathway. nih.govnih.gov M1 macrophages are known for their pro-inflammatory and anti-tumor activities, including the phagocytosis of cancer cells. nih.govresearchgate.net

Furthermore, long-term culture with THGP has been found to enhance the ability of RAW 264.7 macrophage-like cells to suppress the proliferation of B16 4A5 melanoma cells. nih.govnih.gov This anti-proliferative effect is not due to direct cytotoxicity of THGP on the melanoma cells, but rather through the enhanced phagocytic activity of the M1-polarized macrophages. nih.gov THGP achieves this by promoting the expression of signal-regulatory protein alpha (SIRP-α) in macrophages and downregulating CD47 on cancer cells, a "don't eat me" signal. nih.govnih.gov

In another context, a related compound, tobacco glycoprotein (B1211001) (TGP), which is also a polyphenol-rich substance, has been shown to stimulate the proliferation of human T cells and the differentiation of human B cells into immunoglobulin-secreting cells. oup.com

Data Tables

Table 1: Effects of THGP on Macrophage Differentiation and Melanoma Cell Proliferation

Biological Effect Cell Line(s) Key Findings Reference(s)
Macrophage Differentiation RAW 264.7 Induces differentiation into M1 phenotype via NF-κB activation. nih.govnih.gov
Melanoma Cell Proliferation B16 4A5 Suppresses proliferation through enhanced phagocytosis by THGP-treated macrophages. nih.govnih.govresearchgate.net

| Mechanism of Action | RAW 264.7, B16 4A5 | Promotes M1 polarization and suppresses SIRP-α in macrophages and CD47 in cancer cells. | nih.govnih.gov |

Table 2: Compound Names Mentioned

Compound Name
4-(3,4,5-trihydroxyphenyl)-6,7-dihydroxy-2H-chromen-2-one
Ascorbic acid
Bilirubin
Biliverdin
Carbon monoxide
Poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132)
3-(trihydroxygermyl)propanoic acid (THGP)

Suppression of Melanoma Cell Proliferation

Recent studies have investigated the effect of THGP on the proliferation of melanoma cells, revealing an indirect mechanism of suppression. THGP does not appear to directly inhibit the growth of B16 4A5 melanoma cells. nih.gov Instead, its anti-proliferative effects are mediated through the activation of macrophages. nih.govnih.gov

Research has shown that long-term culture with THGP induces the differentiation of macrophages into the M1 phenotype. nih.govnih.govku.dk This M1 polarization is driven by the activation of the NF-κB pathway. nih.govnih.gov M1 macrophages are known for their cytotoxic and phagocytic activities against cancer cells. The study demonstrated that RAW 264.7 macrophages cultured with THGP showed an increased ability to suppress the proliferation of B16 4A5 melanoma cells. nih.govku.dk This enhanced cytotoxicity is attributed to an increase in the phagocytic ability of the macrophages. nih.gov The mechanism involves THGP promoting the M1 polarization of macrophages and suppressing the expression of signal-regulatory protein alpha (SIRP-α) on macrophages and its corresponding ligand CD47 on cancer cells, which is a "don't eat me" signal. nih.govnih.gov

Interestingly, while the co-culture of THGP-treated macrophages and melanoma cells resulted in suppressed proliferation of the cancer cells, the supernatant from the cultured THGP-treated macrophages did not have the same effect, suggesting that direct cell-to-cell contact and phagocytosis, rather than secreted cytotoxic cytokines, are the primary mechanisms of action. nih.gov

Table 1: Research Findings on THGP and Melanoma Cell Proliferation

Cell Line(s) Key Findings Mechanism
B16 4A5 Melanoma Cells, RAW 264.7 Macrophages THGP does not directly inhibit B16 4A5 cell growth. nih.gov THGP induces M1 macrophage polarization via NF-κB activation. nih.govnih.gov
Long-term culture with THGP increases macrophage-mediated suppression of melanoma cell proliferation. nih.govku.dk Increased phagocytic activity of M1 macrophages. nih.gov

Inhibition of Melanogenesis

THGP has been identified as an inhibitor of melanin (B1238610) synthesis in melanoma cells. nih.govnih.gov This inhibitory effect is not due to cytotoxicity, as studies have shown that even at high concentrations (5000 μM), THGP does not affect the proliferation of B16 4A5 melanoma cells. nih.govmendelu.cz This is in contrast to other known melanogenesis inhibitors like kojic acid, which exhibited cytotoxicity at similar concentrations. nih.govmendelu.cz

The mechanism of melanogenesis inhibition by THGP is unique. It does not affect tyrosinase activity or the expression of genes related to melanin production. nih.govnih.gov Instead, THGP, which has a cis-diol structure, is thought to form a complex with L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin that also contains a cis-diol structure. nih.govnih.gov By binding to L-DOPA, THGP likely prevents its conversion into melanin.

The inhibitory effect of THGP on melanogenesis is dose-dependent. In L-DOPA-stimulated B16 4A5 cells, THGP at concentrations of 5, 50, 500, and 5000 μM inhibited melanogenesis to levels that were 90%, 85%, 60%, and less than 10% of the control levels, respectively. nih.govmendelu.cz Furthermore, THGP has been shown to have a synergistic effect with kojic acid in suppressing melanin production. nih.govmendelu.cz

Table 2: Research Findings on THGP and Inhibition of Melanogenesis

Cell Line Effect Mechanism Concentration-Dependent Inhibition
B16 4A5 Melanoma Cells Dose-dependent inhibition of melanogenesis. nih.govmendelu.cz Forms a complex with L-DOPA, a melanin precursor. nih.govnih.gov 5 μM: ~10% inhibition
No significant cytotoxicity observed. nih.govmendelu.cz Does not affect tyrosinase activity or gene expression. nih.govnih.gov 50 μM: ~15% inhibition
Synergistic effect with kojic acid. nih.govmendelu.cz 500 μM: ~40% inhibition

Biochemical and Physiological Interactions

Influence on Hemoglobin and Aerobic Metabolism

Currently, there is a lack of available scientific literature specifically investigating the influence of THGP on hemoglobin and aerobic metabolism. While the general processes of hemoglobin function and aerobic metabolism are well-documented, no studies to date have directly examined the interaction of 3-(trihydroxygermyl)propanoic acid with these specific biochemical and physiological pathways.

Interactions with Intestinal Microflora and Organic Acid Production in the Caecum

Research on the effects of the organogermanium compound Poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132), which hydrolyzes to THGP, has provided insights into its interactions with intestinal microflora and organic acid production in the caecum of rats. researchgate.net

A study involving the dietary administration of Ge-132 to Wistar rats showed that it did not suppress the increase in Bifidobacterium and Lactobacillus counts that was induced by the co-administration of raffinose (B1225341), a prebiotic oligosaccharide. researchgate.net This suggests that THGP, the hydrolyzed form of Ge-132, does not negatively impact these beneficial gut bacteria. researchgate.net

Regarding organic acid production, the intake of raffinose significantly increased the production of acetic acid in the caecum. researchgate.net The study did not report a direct significant effect of Ge-132 alone on the production of major organic acids like lactic acid, acetic acid, or formic acid. researchgate.net However, it was noted that Ge-132 ingestion promotes bile secretion, which can influence the intestinal environment. researchgate.net The study also found that dietary Ge-132 increased the activity of β-glucuronidase in the caecal contents, an effect that was abrogated by the simultaneous intake of raffinose. researchgate.net

Table 3: Effects of Dietary Ge-132 (THGP Precursor) on Rat Caecal Characteristics

Parameter Effect of Ge-132 Interaction with Raffinose
Bifidobacterium Count No suppressive effect on raffinose-induced increase. researchgate.net Did not inhibit the prebiotic effect of raffinose. researchgate.net
Lactobacillus Count No suppressive effect on raffinose-induced increase. researchgate.net Did not inhibit the prebiotic effect of raffinose. researchgate.net
Acetic Acid Production No significant direct effect reported. researchgate.net Raffinose significantly increased acetic acid. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
3-(Trihydroxygermyl)propanoic acid THGP, PubChem_13210179
Poly-trans-[(2-carboxyethyl) germasesquioxane] Ge-132
Signal-regulatory protein alpha SIRP-α
L-3,4-Dihydroxyphenylalanine L-DOPA
Kojic acid
Acetic acid
Lactic acid
Formic acid

Analytical and Characterization Methodologies for Thgp Research

Chromatographic Techniques for Quantification

Chromatographic methods are essential for separating THGP from complex mixtures and quantifying its presence. These techniques are often coupled with mass spectrometry for enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

A developed method for quantifying THGP in rat plasma involves its initial conversion and extraction, followed by LC/MS/MS analysis. uniroma1.it For this analysis, a stable isotope-labeled internal standard, deuterated Ge-132 (Ge-132-d2), is often used to ensure high reproducibility, precision, and accuracy. smolecule.com

In mass spectrometry analysis, THGP exhibits characteristic ion signals. The negative ion full-scan mass spectra show major signals corresponding to the various natural isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). For instance, in one study, the deprotonated molecule [M – H]⁻ of THGP was observed at m/z values of 193, 195, 196, 197, and 199. smolecule.com The most abundant signal was at m/z 197, corresponding to the ⁷⁴Ge isotope. smolecule.com

Table 1: Observed Mass Spectrometry Signals for THGP

m/z (mass-to-charge ratio)Corresponding Germanium Isotope
193⁷⁰Ge
195⁷²Ge
196⁷³Ge
197⁷⁴Ge
199⁷⁶Ge

Extraction Methods Based on Reversible Chemical Conversion (e.g., THGPA to TCGPA)

A novel and efficient extraction method for THGP from plasma is based on its reversible chemical conversion. uniroma1.it This technique is particularly useful for enhancing extraction recovery from complex biological matrices.

The process involves the following steps:

Conversion: THGP in the plasma sample is converted to 3-(trichlorogermyl)propanoic acid (TCGPA) under acidic conditions using concentrated hydrochloride. uniroma1.it

Extraction: The resulting TCGPA is more lipophilic and can be efficiently extracted from the aqueous plasma using an organic solvent such as chloroform. uniroma1.it

Reversion: The extracted TCGPA is then hydrolyzed back to THGP. uniroma1.it

This reversible conversion method achieves a high extraction recovery of approximately 100%, making it a highly effective sample preparation technique for subsequent LC/MS/MS analysis. uniroma1.it The reaction demonstrating this conversion is a key aspect of the analytical process. uniroma1.it

Spectroscopic and Elemental Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of THGP, while elemental analysis confirms its atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural characterization of THGP and for studying its interactions with other molecules. ¹H NMR is particularly informative. The ¹H NMR spectrum of THGP is characterized by two distinct proton triplet signals, which correspond to the two methylene (B1212753) groups (-CH₂-) in the propanoic acid backbone. creative-proteomics.com

Researchers have used ¹H NMR to investigate the formation of complexes between THGP and various biomolecules containing cis-diol structures, such as adenosine (B11128) triphosphate (ATP). creative-proteomics.com When THGP and ATP are mixed, new signals appear in the NMR spectrum near the original signals, indicating the formation of a THGP-ATP complex. creative-proteomics.com This complex formation is a reversible reaction.

Table 2: Characteristic ¹H NMR Signals for THGP

Signal TypeDescription
Triplet Signal 1Corresponds to the methylene group adjacent to the carboxyl group.
Triplet Signal 2Corresponds to the methylene group adjacent to the germanium atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific, complete IR spectra for pure THGP are not widely published, the expected characteristic absorption bands can be inferred from its structure, which contains a carboxylic acid group and hydroxyl groups attached to the germanium atom.

The IR spectrum of repagermanium, a polymer of THGP, has been measured, providing some insight into the vibrational modes of the core structure. uniroma1.it Based on the structure of THGP, the following characteristic IR absorption bands are expected:

Table 3: Expected Characteristic IR Absorption Bands for THGP

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3300 - 2500O-H (in carboxylic acid)Stretching (broad)
~3500 - 3200Ge-O-HStretching (broad)
2975 - 2845C-H (in alkyl chain)Stretching
1725 - 1700C=O (in carboxylic acid)Stretching (strong)
~900 - 650Ge-OStretching

The broadness of the O-H stretching band is due to intermolecular hydrogen bonding. The presence of these bands would be indicative of the key functional groups within the THGP molecule.

Elemental Analysis

Elemental analysis is performed to determine the elemental composition of a compound, which serves as a fundamental confirmation of its identity and purity. The molecular formula for 3-(trihydroxygermyl)propanoic acid is C₃H₇GeO₅ (in its anhydrous monomeric form, though it is often represented as C₃H₁₁GeO₅ including water molecules). Its molecular weight is approximately 195.70 g/mol (anhydrous).

Table 4: Theoretical Elemental Composition of THGP (C₃H₇GeO₅)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01336.0318.41
HydrogenH1.0177.073.61
GermaniumGe72.63172.6337.11
OxygenO16.00580.0040.87
Total 195.73 100.00

An isotope microscope can also be used to confirm the presence and localization of elemental germanium (Ge) from THGP in biological samples, such as within the cytoplasm of cells.

Advanced Structural Elucidation Techniques

The precise determination of the three-dimensional structure of THG is fundamental to understanding its interaction with biological receptors.

Single-Crystal X-ray Diffraction

Parameter Description
Technique Single-Crystal X-ray Diffraction (SC-XRD)
Purpose To determine the precise three-dimensional molecular structure.
Requirement A single, well-ordered crystal of the compound. uhu-ciqso.es
Information Yielded Unit cell dimensions, bond lengths, bond angles, and stereochemistry. uhu-ciqso.es
Instrumentation Diffractometer with an X-ray source (e.g., Mo radiation), goniometer, and detector. uhu-ciqso.esbruker.com
Application to THG Provides the foundational structural data for molecular modeling and understanding receptor binding. oup.com

Biological Assay Methods

To characterize the biological activity of THG, a variety of in vitro and cell-based assays are employed. These assays provide insights into its effects on cellular processes and protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of THG research, ELISA can be utilized to measure the levels of specific cytokines in biological samples. bdbiosciences.com This is relevant as some steroids can modulate the immune system and inflammatory responses. mdpi.com A competitive ELISA has been developed for the detection of THG itself in urine samples, demonstrating the versatility of this technique. acs.org The assay involves the use of antibodies specific to the target molecule and an enzymatic reaction to produce a measurable signal. bdbiosciences.com A multiplexed ELISA has also been developed for the simultaneous detection of multiple anabolic androgenic steroids, including THG, in human serum. researchgate.net

Parameter Description
Technique Enzyme-Linked Immunosorbent Assay (ELISA)
Purpose To detect and quantify the concentration of specific proteins, such as cytokines or THG. bdbiosciences.comacs.org
Principle Utilizes specific antibodies and an enzyme-mediated color change to measure the amount of target substance. bdbiosciences.com
Application to THG Research Can be used to assess the impact of THG on cytokine production and for direct detection of THG in biological fluids. acs.orgresearchgate.net
Sensitivity Capable of detecting low concentrations of analytes (e.g., pg/ml to ng/ml range). bdbiosciences.com

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. oup.com In THG research, Western blotting is employed to analyze the expression levels of proteins involved in androgen receptor signaling and myogenesis. For instance, studies have used this method to show that THG treatment of C3H10T1/2 multipotent mesenchymal cells leads to an increase in the expression of the androgen receptor (AR), myogenic determination (MyoD), and myosin heavy chain type II (MHC-II) proteins. oup.comresearchgate.net The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. oup.com

Target Protein Cell Line/Model Observed Effect of THG Reference
Androgen Receptor (AR)C3H10T1/2 cellsUpregulation oup.comresearchgate.net
Myogenic Determination (MyoD)C3H10T1/2 cellsUpregulation oup.comresearchgate.net
Myosin Heavy Chain (MHC)C3H10T1/2 cellsUpregulation oup.comoup.com
Myosin Heavy Chain (MHC) IId/xOrchiectomized rat gastrocnemius muscleUpregulation researchgate.net
Myosin Heavy Chain (MHC) IIbOrchiectomized rat gastrocnemius muscleDownregulation researchgate.net

Cell-Based Assays for Inflammasome Activation and Cell Proliferation

Cell-based assays are critical for understanding the functional effects of THG at the cellular level.

Inflammasome Activation: The inflammasome is a multiprotein complex that plays a key role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. promega.compromegaconnections.com Assays to monitor inflammasome activation can measure the release of these cytokines or the activity of caspase-1. promega.com While direct studies on THG and inflammasome activation are not extensively detailed in the provided context, the glucocorticoid receptor binding activity of THG suggests potential interactions with inflammatory pathways that could be investigated using such assays. wikipedia.orgmdpi.com

Cell Proliferation and Differentiation: The anabolic effects of THG are linked to its ability to promote muscle growth. oup.com Cell-based assays using multipotent mesenchymal cells, such as the C3H10T1/2 cell line, have been instrumental in demonstrating the myogenic activity of THG. nih.gov These assays typically involve treating the cells with THG and then assessing markers of differentiation, such as the formation of myotubes and the expression of muscle-specific proteins. oup.comoup.com The proliferation of cells can also be quantified to understand the full scope of THG's cellular effects.

Assay Type Purpose Typical Measurements Relevance to THG
Inflammasome Activation To assess the pro- or anti-inflammatory potential of a compound.Caspase-1 activity, IL-1β and IL-18 release. promega.compromegaconnections.comTo investigate the potential immunomodulatory effects of THG due to its glucocorticoid receptor binding. wikipedia.orgmdpi.com
Myogenic Differentiation To evaluate the ability of a compound to induce muscle cell formation.Myotube formation, expression of myogenic proteins (e.g., MyoD, MHC). oup.comresearchgate.netTo confirm the anabolic and muscle-building properties of THG. nih.gov
Cell Proliferation To determine the effect of a compound on cell growth and division.Cell counting, DNA synthesis assays.To understand the broader cellular impacts of THG.

Computational and Theoretical Investigations of Thgp

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of THGP, providing a robust framework for understanding its electronic structure and predicting its reactivity. These calculations are fundamental to characterizing the molecule's behavior in chemical reactions.

DFT studies have been employed to determine various global and local reactivity descriptors. mdpi.com Global reactivity parameters, which provide a general overview of the molecule's stability and reactivity, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These parameters include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. mdpi.com

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. Fukui functions and local softness calculations are instrumental in identifying specific atoms or functional groups that are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com For instance, analysis of the molecular electrostatic potential (MESP) map can reveal electron-rich regions, such as those around carbonyl groups and secondary amines, which are prone to act as nucleophiles. mdpi.com Conversely, electron-deficient areas are susceptible to electrophilic reactions. mdpi.com

Table 1: Global Reactivity Parameters of THGP

Parameter Description
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) The energy released when an electron is added to the molecule.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ) The negative of electronegativity, related to the "escaping tendency" of electrons.
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution.
Global Softness (S) The reciprocal of global hardness, indicating the molecule's polarizability.

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

This table is generated based on the types of parameters typically calculated in DFT studies as described in the search results. The actual values for THGP would require specific computational results not fully detailed in the provided snippets.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as THGP, and a biological target, typically a protein or enzyme. google.comnih.gov These methods are crucial in drug discovery and design, providing insights into the binding affinity and mode of interaction. google.comscispace.com

The process generally begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). mdpi.com The structure of the ligand (THGP) is then optimized, often using a force field like MMFF94x, and its protonation states are determined. mdpi.com

Docking software is then used to predict the preferred orientation of THGP when bound to the target protein. mdpi.comnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov The results of these simulations can help in understanding the mechanism of action and can guide the design of more potent and selective derivatives. nih.gov For example, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of THGP can be predicted using computational methods, primarily based on DFT calculations. sciencepg.com The stability of a molecule is often related to its HOMO-LUMO energy gap. nih.gov A larger energy gap generally implies greater stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Frontier Molecular Orbital (FMO) theory is central to these predictions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov By analyzing the energies and spatial distributions of these orbitals, one can predict how THGP will interact with other chemical species. nih.gov

Furthermore, various reactivity indices derived from DFT can provide a more quantitative prediction of reactivity. mdpi.com These parameters help in evaluating a molecule's stability, selectivity, and potential biological activity. mdpi.com For instance, the electrophilic reactivity of different atoms within the molecule can be determined, highlighting the sites most susceptible to attack by nucleophiles. mdpi.com

Table 2: Compound Names Mentioned

Compound Name/Acronym Full Name/Description
THGP The subject compound, likely a tetrahydro-g-pyridine derivative.
TGP A term found in search results, possibly referring to a related compound or an alternative acronym for the subject compound.

Derivatives and Analogues of Thgp: Synthesis and Structure Activity Relationships

Synthesis of Novel Organogermanium Compounds with Similar Cores

The synthesis of new organogermanium compounds is an active area of research, with various methods being developed to create molecules with potential applications in materials science and medicine. ajchem-a.cominternationaljournalcorner.com One common approach involves the reaction of organogermanium halides with different nucleophiles to introduce new functional groups. For instance, new (8-methoxy-1-naphthyl)arylgermanes have been synthesized, and their crystal structures reveal intramolecular interactions between the oxygen and germanium atoms. nih.gov

Another strategy focuses on creating germanium-containing heterocycles. For example, the reaction between ButGeCl3 and mercaptoacetic acid has been shown to produce a novel pentacoordinate germanium compound. researchgate.net Mannich-type reactions involving organogermanium compounds have also been explored for the synthesis of α-aminogermyl phosphonic esters. organic-chemistry.org Furthermore, cobalt-catalyzed reactions have been employed for the functionalization of alkynylgermanes, providing a route to a variety of unsaturated organogermanes under mild conditions. acs.org The synthesis of tetraalkylgermanes, including alkyltrimethylgermanes, has been achieved using copper-catalyzed reactions of trimethylgermanium (B74220) bromide with alkyl bromides. scirp.org

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities

Understanding the relationship between the chemical structure of organogermanium compounds and their biological activity is crucial for the design of new therapeutic agents. SAR studies have revealed several key features that influence the efficacy of these compounds.

For organogermanium sesquioxides, the nature of the organic substituent has a significant impact on their antitumor activity. A study comparing derivatives of acrylic acid with those of methacrylic acid found that the former exhibited substantially greater antitumor activity. aminbiol.com.ua The introduction of specific ester groups, such as those derived from anthraquinone (B42736) and naphthalene, has also been shown to enhance cytostatic activity. aminbiol.com.ua

In the case of germanium catecholate complexes, the substituents on both the catecholate ring and the hydrocarbon groups attached to the germanium atom influence their electrochemical properties and antioxidant activity. aminbiol.com.uad-nb.info Complexes with electron-rich moieties in the catecholate ligand tend to be more reactive towards radical cations. aminbiol.com.uad-nb.infomasterorganicchemistry.com The stability of the complexes and their ability to scavenge radicals are key determinants of their antioxidant potential. aminbiol.com.uad-nb.info

For germatrane derivatives, the substituents on the tricyclic structure play a critical role in their biological effects. For example, bromobenzyl-substituted germatranes have been shown to improve memory processes, while derivatives incorporating caffeic acid exhibit good antitumor activity. aminbiol.com.ua The incorporation of a trimethylgermyl group into known physiologically active organic compounds has, in some cases, led to synergistic activity. aminbiol.com.ua

Exploration of Germanium Complexes with Biologically Active Fragments

A promising strategy in the development of new therapeutic agents involves the complexation of germanium with known biologically active molecules. This approach aims to combine the properties of both components to create novel compounds with enhanced or synergistic effects. aminbiol.com.uascribd.com

Organogermanium Sesquioxides (e.g., bis-beta-carboxyethyl germanium sesquioxide)

Organogermanium sesquioxides, with the general formula (RGe)2O3, are a well-studied class of compounds. The most prominent member is bis-beta-carboxyethyl germanium sesquioxide (Ge-132), which hydrolyzes in water to form THGP. orientjchem.orgnih.gov The synthesis of Ge-132 typically involves the reaction of trichlorogermane (B72276) with acrylic acid to produce 3-(trichlorogermyl)propanoic acid, which is then hydrolyzed. orientjchem.org

Numerous novel organogermanium sesquioxides have been synthesized and evaluated for their biological activities. For instance, five new organogermanium sesquioxides were synthesized and tested for their antitumor activities against various cancer cell lines. acs.org One of these compounds, γ-thiocarbamido propyl germanium sesquioxide, demonstrated significant antitumor activity. acs.org The synthesis of organogermanium sesquioxides has been achieved through methods such as the hydrolysis of organogermanium trichlorides. These compounds are often polymeric and have limited solubility, which can affect their biological activity. organic-chemistry.org

Compound NameChemical FormulaKey Research FindingCitation
bis-beta-carboxyethyl germanium sesquioxide (Ge-132)C6H10Ge2O7Hydrolyzes to form 3-(trihydroxygermyl)propanoic acid (THGP) in water. orientjchem.orgmdpi.com orientjchem.orgmdpi.com
γ-thiocarbamido propyl germanium sesquioxideNot specifiedShowed excellent antitumor activity against KB, HCT, and Bel cells in vitro. acs.org acs.org

Germanium Catecholates

Germanium catecholate complexes are another class of organogermanium compounds that have been investigated for their biological properties. A series of novel organogermanium(IV) catecholates with the general formula R'2Ge(Cat) (where R' = Ph, Et) have been synthesized. aminbiol.com.uad-nb.info The synthesis involves the reaction of corresponding catechols with R'2GeCl2. aminbiol.com.ua

These complexes have been characterized by various spectroscopic methods, and their molecular structures have been determined by single-crystal X-ray analysis. aminbiol.com.uad-nb.info Studies on their electrochemical behavior have shown that the stability of the resulting monocations depends on the substituents on both the germanium atom and the catecholate ring. aminbiol.com.uad-nb.info The antioxidant activity of these complexes has been evaluated, with some compounds showing pronounced radical scavenging properties. aminbiol.com.uad-nb.infomasterorganicchemistry.com The presence of electron-rich groups on the catecholate ligand was found to enhance their reactivity towards radical cations. aminbiol.com.uad-nb.info

Compound ClassGeneral FormulaKey Research FindingCitation
Organogermanium(IV) catecholatesR'2Ge(Cat)Exhibit antioxidant activity, which is influenced by substituents on the germanium and catecholate moieties. aminbiol.com.uad-nb.infomasterorganicchemistry.com aminbiol.com.uad-nb.infomasterorganicchemistry.com

Amides of Trimethylgermylpropionic Acid

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. This concept has been extended to organogermanium chemistry with the synthesis of amides of trimethylgermylpropionic acid. A notable example is the amide of trimethylgermylpropionic acid with an amino-analog of ascorbic acid. aminbiol.com.ua This compound was synthesized and found to exhibit antioxidant properties. aminbiol.com.ua The synthesis of such amides typically involves the reaction of an activated form of trimethylgermylpropionic acid with an appropriate amine. The incorporation of the trimethylgermyl group into a biologically active amine, such as an ascorbic acid analog, can lead to compounds with synergistic or enhanced biological activities. aminbiol.com.ua

CompoundKey Research FindingCitation
Amide of trimethylgermylpropionic acid and an amino-analog of ascorbic acidExhibited antioxidant properties. aminbiol.com.ua aminbiol.com.ua

Germanium Complexes with Flavones (e.g., Crysin) and Polyphenols (e.g., Quercetin)

The complexation of germanium with naturally occurring flavonoids and polyphenols is a strategy to develop new compounds with enhanced biological activities. Both chrysin, a natural flavone, and quercetin (B1663063), a polyphenol, have been used to form complexes with germanium. scribd.com

A chrysin-organogermanium(IV) complex has been synthesized and shown to possess significant antioxidant activities, with stronger hydroxyl radical scavenging effects compared to the individual components. This synergistic effect is attributed to the introduction of a radicals-sensitive Ge-O bond. The complex also demonstrated the ability to inhibit ROS-dependent oxidative damage in cells.

Similarly, a germanium complex with quercetin has been synthesized and evaluated for its biological properties. scirp.org This complex showed high cytotoxicity against several tumor cell lines. scirp.org The complex involves two quercetin molecules chelating the germanium ion. The enhanced biological activity of these complexes highlights the potential of combining germanium with natural products to create novel therapeutic agents. scribd.com

ComplexLigandKey Research FindingCitation
Chrysin-organogermanium(IV) complexChrysinShowed synergistic antioxidant effects and inhibited ROS-dependent oxidative damage.
Quercetin-germanium complexQuercetinDemonstrated high cytotoxicity against various tumor cell lines. scirp.org scirp.org

Germanium Derivatives of Dihydroartemisinin (B1670584)

The integration of germanium into established pharmacologically active molecules is a strategy employed to create hybrid compounds with potentially synergistic or enhanced effects. A notable example is the derivatization of dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin.

A novel organogermanium compound was synthesized by combining Dihydroartemisinin (DHA) with Ge-132, a known organogermanium compound (carboxyethylgermanium sesquioxide). researchgate.netdaneshyari.com This resulting complex, a Dihydroartemisinin-organogermanium(IV) compound (DHA-Ge), was designed to leverage the biological activities of both parent molecules. researchgate.net The introduction of germanium into dihydroartemisinin as an analogue of Ge-132 results in a complex that displays a synergistic effect. preprints.orgencyclopedia.pub

The structure-activity relationship of this derivative has been evaluated, particularly concerning its antitumor properties. Studies using MTT assays to observe inhibitory effects on tumor cells and flow cytometry to measure apoptosis have been conducted. researchgate.net Research indicates that the DHA-Ge complex effectively inhibits the proliferation of HepG2 cells and can induce their apoptosis. researchgate.netpreprints.orgencyclopedia.pub The synthesized compound demonstrated superior antitumor activity compared to either DHA or Ge-132 administered individually, suggesting it may be a promising anti-tumor agent. researchgate.net

Table 1: Research Findings on Dihydroartemisinin-Germanium (DHA-Ge) Compound

MetricObservationSource
Synthesis Synthesized by combining Dihydroartemisinin (DHA) with Ge-132. researchgate.net
Biological Activity Possesses better antitumor activity than both DHA and Ge-132 alone. researchgate.net
Mechanism Inhibits proliferation of HepG2 cells and induces apoptosis. researchgate.netpreprints.orgencyclopedia.pub
Cell Morphology Atomic force microscopy showed morphological changes in cells treated with the complex. researchgate.net

Germanium Amino Acid Complexes (e.g., Histidine, Methionine, Alanine)

Germanium can form complex compounds with amino acids, creating derivatives with distinct biological profiles. The synthesis of these complexes often involves reacting germanium dioxide with the desired amino acid in an aqueous solution. A general method involves preparing an aqueous suspension of germanium dioxide, adding an amino acid, and heating the mixture at temperatures between 40-100°C for 2-14 hours. google.comgoogle.com This process allows for the creation of stable, solid-form complexes with a controllable ratio of germanium to amino acid. google.comgoogle.com

The structure-activity relationships of these complexes show that the choice of amino acid ligand is critical to the resulting biological effect. For instance, a study synthesized four germanium-amino acid complexes with the general formula [GeCl2(amino acid)4]++Cl2, using L-histidine, L-methionine, L-lysine, and L-arginine. researchgate.net These water-soluble compounds were evaluated as antitumor agents in vitro against Ehrlich ascites carcinoma (EAC) cells. researchgate.net

The results revealed significant differences in activity:

Germanium-Histidine Complex: Exhibited very high cytotoxic effects on the EAC cell line. researchgate.netscirp.org

Germanium-Methionine Complex: Expressed moderate cytotoxicity. researchgate.net It is also noted to have positive effects on immune promotion and antitumor activity. scirp.org

Germanium-Lysine Complex: Also showed moderate cytotoxicity. researchgate.net

Germanium-Alanine Complex: Has been reported to have anti-tumor and immuno-enhancement functions. researchgate.netscirp.org

Germanium-Arginine Complex: Exhibited a poor effect in the same study. researchgate.net

This demonstrates a clear structure-activity relationship where the amino acid component directly modulates the cytotoxic potential of the germanium complex.

Table 2: In Vitro Antitumor Activity of Germanium-Amino Acid Complexes

CompoundCytotoxic Effect on EAC Cell LineSource
Germanium-Histidine Complex Very High researchgate.net
Germanium-Methionine Complex Moderate researchgate.net
Germanium-Lysine Complex Moderate researchgate.net
Germanium-Arginine Complex Poor researchgate.net

Design and Synthesis of New Modulators of Biochemical Pathways

The design and synthesis of new germanium-containing modulators of biochemical pathways follow several strategic approaches aimed at enhancing biological activity and creating novel functionalities. A primary strategy is the creation of hybrid molecules that combine a germanium center with other pharmacologically active ligands. mdpi.com This approach is based on the principle of achieving synergistic effects, where the combined activity is greater than the sum of the individual components. encyclopedia.pub

Examples of this design strategy include the synthesis of germanium(IV) compounds containing biologically active fragments from molecules such as:

Dihydroartemisinin mdpi.com

Ascorbic acid encyclopedia.pubmdpi.com

Resveratrol encyclopedia.pub

Quercetin mdpi.com

Steroids preprints.orgmdpi.com

A second approach involves the chemical modification of existing organogermanium compounds. For example, derivatives of Ge-132 have been synthesized by introducing aromatic and heteroaromatic substituents as ester groups, which increased their antitumor activity compared to Ge-132 itself. preprints.orgencyclopedia.pub Similarly, germatranes, a class of cyclic organogermanium compounds, have been identified as having high biological activity, and their derivatives have shown strong activity against various tumors. preprints.orgencyclopedia.pub

More recent and advanced methods focus on the wet chemical functionalization of germanium surfaces to create stable, covalently bonded organic monolayers. nih.gov Techniques such as hydrogermylation, Grignard reactions, and thiolation are used to passivate the germanium surface and introduce specific functional groups. nih.gov This allows for the precise immobilization of biomolecules, paving the way for the development of new germanium-based biosensors and devices that can modulate biochemical pathways at a material-interface level. nih.gov The synthesis of unnatural silicon- and germanium-containing α-amino acids has also been explored as building blocks for novel, biologically active peptides. acs.orgacs.org

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets and Binding Partners

Key Research Areas:

Off-Target Binding: Studies suggest that apalutamide (B1683753) may interact with other cellular components. For instance, molecular docking studies have explored the binding of apalutamide to Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with calculated binding energies of -4.71 kJ/mol and -4.06 kJ/mol, respectively. frontiersin.org This potential interaction is hypothesized to be linked to certain skin-related adverse events and warrants further laboratory investigation to confirm the binding and its clinical relevance. frontiersin.org

Receptor Cross-Talk: The androgen receptor signaling pathway does not operate in isolation. It engages in cross-talk with other critical cellular pathways, such as the PI3K-AKT-mTOR pathway. oaepublish.com Future studies should investigate how apalutamide influences these interconnected networks to identify secondary effects and potential combination therapy targets.

Resistance Mechanisms: A significant challenge in apalutamide therapy is the development of resistance, often driven by AR modifications like the F876L mutation, which can convert apalutamide from an antagonist to an agonist. nih.govoaepublish.com Identifying the full spectrum of proteins and pathways that become activated or altered in resistant tumors is crucial for developing next-generation inhibitors or combination strategies to overcome this challenge. oaepublish.com

Advanced Mechanistic Studies on Cellular Pathway Modulation

Apalutamide's therapeutic effect is a result of complex modulations of intracellular signaling pathways. patsnap.com Deeper mechanistic studies are required to fully understand these effects beyond its direct action on the androgen receptor.

Key Research Areas:

Androgen Receptor-Independent Pathways: While apalutamide is a potent AR inhibitor, prostate cancer can progress through AR-independent mechanisms. oaepublish.com Research indicates that long-term treatment with AR inhibitors can lead to the activation of alternative pathways like the JAK/STAT pathway, driving an epithelial-to-mesenchymal transition (EMT) and subsequent drug resistance. frontiersin.org Investigating how apalutamide influences these escape pathways is a critical area for future research.

Apoptosis and Cell Cycle Regulation: Apalutamide has been shown to induce apoptosis and decrease tumor cell proliferation in preclinical models. europa.eujnjmedicalconnect.com However, the precise molecular players and pathways it modulates to achieve this are not fully elucidated. Future work could focus on its impact on key cell cycle regulators and apoptotic proteins.

Metabolic Reprogramming: Cancer cells often undergo metabolic reprogramming to sustain their growth. The influence of apalutamide on the metabolic landscape of prostate cancer cells is an emerging area of interest. Understanding these metabolic shifts could reveal new therapeutic vulnerabilities. researchgate.net

Development of Sophisticated Analytical Tools for In Vivo Tracking

To better understand the pharmacokinetics and biodistribution of apalutamide and its metabolites, the development of advanced in vivo tracking methods is essential.

Key Research Areas:

Radiolabeling for PET/SPECT Imaging: While not yet standard for apalutamide, techniques used for other cancer therapies, such as conjugating molecules with radioisotopes like Zirconium-89 (⁸⁹Zr), could be adapted. nih.gov This would enable non-invasive, whole-body imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to track the drug's accumulation in tumor tissues versus healthy organs in real-time. nih.gov This could provide invaluable data on drug delivery, target engagement, and potential off-target accumulation.

Advanced Mass Spectrometry: The development of more sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will continue to be important. A recently developed method demonstrated linearity in the concentration range of 1.02-2030 ng/mL for apalutamide in mouse plasma, allowing for detailed pharmacokinetic studies. researchgate.net Further refinement of these techniques will aid in precisely quantifying apalutamide and its active metabolite, N-desmethyl apalutamide, in various biological matrices. researchgate.net

Nanocrystalline Formulations: Research into novel drug formulations, such as nanocrystalline-enabled oral formulations, shows promise for improving bioavailability and potentially altering in vivo distribution. drug-dev.com A preclinical study demonstrated that a nanocrystalline apalutamide formulation achieved 100% absolute bioavailability. drug-dev.com Tracking these novel formulations in vivo will be critical to understanding their advantages over current amorphous solid dispersion forms. drug-dev.com

Table 1: Comparative Pharmacokinetic Properties

ParameterApalutamideN-desmethyl apalutamide (Active Metabolite)Reference
Plasma Protein Binding96%95% europa.euoncologynewscentral.com
Primary Metabolizing EnzymesCYP2C8 and CYP3A4N/A europa.euashp.org
In Vitro Activity vs. ApalutamideN/A~33% europa.eujnjmedicalconnect.com
Blood-Brain Barrier Penetration (Animal Studies)ObservedObserved cancercareontario.ca

Exploration of Interdisciplinary Applications Beyond Current Scopes

The unique properties of apalutamide may lend themselves to applications beyond its current indications in prostate cancer, requiring interdisciplinary collaboration.

Key Research Areas:

Radiosensitization: Preclinical studies have shown that apalutamide has a stronger radiosensitizing activity than older antiandrogens like bicalutamide (B1683754) in both hormone-sensitive and hormone-resistant prostate cancer cell lines. nih.gov This effect, which leads to extensive tumor necrosis when combined with radiation, suggests a potential role for apalutamide in combination with radiotherapy to improve cure rates. nih.gov This avenue requires collaboration between radiation oncology and pharmacology.

Combination Therapies: The ACIS trial explored combining apalutamide with abiraterone (B193195) acetate, meeting its primary endpoint of extending radiographic progression-free survival, though the study was ultimately ended. nih.govtargetedonc.com Future interdisciplinary efforts could explore rational combinations with other classes of drugs, such as PARP inhibitors or immunotherapy agents, to tackle different resistance mechanisms. urotoday.com

Treatment of Other Cancers: While developed for prostate cancer, the androgen receptor is implicated in other diseases. Interdisciplinary research could explore the potential efficacy of apalutamide in other AR-driven cancers, such as certain subtypes of breast cancer or hepatocellular carcinoma.

Computational Design and Predictive Modeling for Enhanced Biological Activity

Computational methods are becoming indispensable for designing next-generation therapeutics with improved efficacy and safety profiles. mdpi.com

Key Research Areas:

Bioisosteric Replacement: Computational techniques can be used to design novel analogues of apalutamide. One study generated 1,415 analogues using a bioisosteric approach, which involves replacing parts of the molecule to improve properties. frontiersin.orgnih.gov Through screening for pharmacokinetic profiles and drug-likeness scores, several promising candidates were identified. frontiersin.orgnih.gov

Molecular Dynamics Simulations: To predict the stability and binding of new analogues, molecular dynamics (MD) simulations are employed. For example, simulations running for 100 nanoseconds were used to confirm that two new analogues, APL43 and APL80, formed stable complexes with the androgen receptor, suggesting they could be potent antiandrogen drugs. frontiersin.orgnih.gov

Predictive Toxicity and ADMET Modeling: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. frontiersin.orgnih.gov This allows researchers to virtually screen large libraries of potential drugs and prioritize those with the most favorable predicted profiles before undertaking expensive and time-consuming laboratory synthesis and testing. frontiersin.orgnih.gov

Table 2: Computationally Designed Apalutamide Analogues

AnalogueKey FindingComputational MethodReference
APL43Predicted to be a potential antiandrogen drug; stable complex in simulations.Molecular Dynamics Simulation frontiersin.orgnih.gov
APL80Predicted to be a potential antiandrogen drug; stable complex in simulations.Molecular Dynamics Simulation frontiersin.orgnih.gov
APL19, APL35, APL76Formed hydrogen bonds with the target protein similar to standard Apalutamide.Molecular Docking frontiersin.orgnih.gov

Integration with Omics Technologies for Systems-Level Understanding

Integrating apalutamide research with omics technologies (genomics, transcriptomics, proteomics, metabolomics) will provide a holistic, systems-level view of its effects and the response of the tumor microenvironment. researchgate.net

Key Research Areas:

Transcriptomic Profiling: RNA profiling of tumors from patients treated with apalutamide can identify gene expression signatures associated with response or resistance. urotoday.com Data from the TITAN study showed that while certain molecular subtypes were associated with prognosis, the benefit of adding apalutamide was observed across these subtypes. urotoday.com Further transcriptomic analysis could help refine patient selection and identify novel biomarkers. researchgate.net

Multi-Omics for Resistance: A multi-omics approach is crucial for understanding the complex mechanisms of drug resistance. researchgate.net By integrating genomic, transcriptomic, and proteomic data, researchers can identify key molecules and interactions within both AR signaling and compensatory pathways, such as PI3K/Akt, that drive resistance. oaepublish.comresearchgate.net

Single-Cell Analysis: Single-cell RNA sequencing can be used to analyze the heterogeneity within tumors and how different cell subpopulations respond to apalutamide. oaepublish.com One study used this approach to evaluate resistance to apalutamide in different cancer cell subgroups, finding that high-risk subtypes were more resistant. oaepublish.com This level of detail is critical for designing therapies that can eliminate all cancer cell populations.

Q & A

Q. How can I retrieve comprehensive structural and property data for PubChem CID 13210179?

  • Methodological Answer : Use PubChem’s Structure Search tool to input the CID (13210179) and access its 2D/3D structural data. Navigate to the "Properties" tab to obtain physicochemical properties (e.g., molecular weight, solubility) and spectral data. Cross-reference the "BioActivity" and "Literature" sections for biological assay results and peer-reviewed studies. For reproducibility, download the data in standardized formats (e.g., SDF, CSV) via PubChem’s FTP site or PUG-REST API . Validate structural data using the PubChem Standardization Service to ensure consistency with IUPAC conventions .

Q. What steps ensure the reliability of PubChem data for CID 13210179 in academic research?

  • Methodological Answer : PubChem aggregates data from diverse sources (e.g., academic publications, patents, screening databases). To assess reliability:
  • Cross-verify critical properties (e.g., melting point, toxicity) against primary literature cited in the "Literature" section .
  • Use PubChem’s Source Rank feature to prioritize data from peer-reviewed journals or authoritative databases (e.g., ChEMBL, DrugBank) .
  • Check for consistency across multiple entries (e.g., CAS registry numbers, InChIKeys) to resolve discrepancies .

Q. How do I ethically cite PubChem data for CID 13210179 in a manuscript?

  • Methodological Answer : Follow the CSE (Council of Science Editors) style for citing PubChem entries. Example: National Center for Biotechnology Information. PubChem Compound Database; CID=13210179, [URL] (accessed [Date]) . Additionally, cite primary sources listed under the "Literature" tab to acknowledge original data providers .

Advanced Research Questions

Q. How can I design an experiment to validate conflicting biological activity data reported for CID 13210179?

  • Methodological Answer :
  • Hypothesis-Driven Approach : Use the FINER framework to define a feasible hypothesis (e.g., "Compound X exhibits dose-dependent inhibition of Enzyme Y"). Prioritize assays with documented protocols in PubChem’s "BioActivity" section .
  • Controls and Replicates : Include positive/negative controls and triplicate measurements to account for variability. Reference PubChem’s assay conditions (e.g., concentration ranges, buffer systems) for reproducibility .
  • Data Analysis : Apply statistical tests (e.g., ANOVA, t-tests) to compare results with conflicting studies. Use PubChem’s Score Matrix Service to quantify structural similarity to known actives and identify potential off-target effects .

Q. What computational strategies can leverage PubChem data to predict novel applications for CID 13210179?

  • Methodological Answer :
  • Similarity-Based Screening : Use PubChem’s Structure Clustering tool to group CID 13210179 with structurally analogous compounds. Analyze shared bioactivity profiles to hypothesize new targets .
  • Machine Learning : Train models on PubChem’s BioAssay datasets to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Validate predictions with in vitro assays .
  • 3D Pharmacophore Modeling : Utilize PubChem’s 3D Conformer Ensemble to generate ligand-based models and screen virtual compound libraries for complementary binding motifs .

Q. How can I resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for CID 13210179?

  • Methodological Answer :
  • Experimental Replication : Follow OECD Guidelines for logP determination (e.g., shake-flask method) and compare results with PubChem entries. Document solvent systems and temperature conditions to identify methodological differences .
  • Meta-Analysis : Aggregate data from PubChem’s "Sources" tab and apply QbD (Quality by Design) principles to assess variability. Use tools like ROBIS to evaluate study bias in conflicting reports .
  • Computational Validation : Cross-check experimental solubility with predictions from ADMET predictor software (e.g., ACD/Labs, ChemAxon) using PubChem’s molecular descriptors .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR Principles (Findable, Accessible, Interoperable, Reusable) when publishing results. Deposit raw data in repositories like Zenodo or Figshare and link to PubChem CID 13210179 for traceability .
  • Literature Integration : Use SciFinder or Reaxys to supplement PubChem data with reaction pathways and synthetic protocols. Cite both primary literature and PubChem entries to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.